molecular formula C9H10F3N3 B13686442 1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine

1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine

Cat. No.: B13686442
M. Wt: 217.19 g/mol
InChI Key: DYVGOBBWZLXJBZ-UHFFFAOYSA-N
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Description

1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine is a chemical compound characterized by the presence of a guanidine group attached to a phenyl ring substituted with a methyl and a trifluoromethyl group

Preparation Methods

The synthesis of 1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine typically involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired guanidine derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with biological molecules such as proteins and enzymes, potentially inhibiting or modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.

Properties

Molecular Formula

C9H10F3N3

Molecular Weight

217.19 g/mol

IUPAC Name

2-[4-methyl-3-(trifluoromethyl)phenyl]guanidine

InChI

InChI=1S/C9H10F3N3/c1-5-2-3-6(15-8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H4,13,14,15)

InChI Key

DYVGOBBWZLXJBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)N)C(F)(F)F

Origin of Product

United States

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